molecular formula C20H14BrN3O4 B3849464 N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide

Cat. No.: B3849464
M. Wt: 440.2 g/mol
InChI Key: KUYBLEVUKQWQLJ-UHFFFAOYSA-N
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Description

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide is a complex organic compound with the molecular formula C21H15BrN2O4. This compound is characterized by the presence of a bromobenzoyl group, a nitrobenzamide group, and an amide linkage. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the acylation of 4-aminophenyl-3-nitrobenzamide with 3-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO) as a solvent.

Major Products:

    Oxidation: 4-aminophenyl-3-nitrobenzamide.

    Reduction: N-[4-[(3-bromobenzyl)amino]phenyl]-3-nitrobenzamide.

    Substitution: N-[4-[(3-substituted-benzoyl)amino]phenyl]-3-nitrobenzamide.

Scientific Research Applications

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

    N-[4-[(3-bromobenzoyl)amino]phenyl]-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    N-[4-[(3-bromobenzoyl)amino]phenyl]-3-fluorobenzamide: Similar structure but with a fluoro group instead of a nitro group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c21-15-5-1-3-13(11-15)19(25)22-16-7-9-17(10-8-16)23-20(26)14-4-2-6-18(12-14)24(27)28/h1-12H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYBLEVUKQWQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.